![molecular formula C18H16BrN3O3S B2934474 3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034415-95-5](/img/structure/B2934474.png)
3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that allows it to interact with specific receptors in the body, which has led to its investigation in various fields of research.
Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives have been identified as having promising characteristics as anticancer agents against various tumors . They constitute a large group of chemicals with a wide range of biological properties, and many are approved for antitumor clinical use .
Antimicrobial and Antifungal Properties
These compounds exhibit antimicrobial and antifungal activities, which could be utilized in the development of new medications for treating infections .
Cardiovascular Therapeutics
Quinazoline derivatives are known to have vasodilator and antihypertensive effects, making them potential candidates for treating cardiovascular diseases .
Anti-inflammatory and Analgesic Effects
Research has shown that quinazoline derivatives can act as anti-inflammatory and analgesic agents, suggesting their use in pain management and inflammatory conditions .
Anticonvulsant Properties
These compounds have been reported to possess anticonvulsant activities, indicating their potential application in the treatment of epilepsy or seizure disorders .
Antimalarial Activity
Some quinazoline derivatives have been found to exhibit antimalarial properties, which could contribute to the development of new antimalarial drugs .
Propriétés
IUPAC Name |
3-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c19-11-9-15(26-10-11)17(24)21-7-5-12(6-8-21)22-16(23)13-3-1-2-4-14(13)20-18(22)25/h1-4,9-10,12H,5-8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEMBCNLYXQGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.